molecular formula C8H7BBrNO2 B12275846 4-Bromo-1H-indole-2-boronic acid

4-Bromo-1H-indole-2-boronic acid

Cat. No.: B12275846
M. Wt: 239.86 g/mol
InChI Key: VMOZCNGZZJMSBL-UHFFFAOYSA-N
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Description

4-Bromo-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4-position and a boronic acid group at the 2-position of the indole ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-indole-2-boronic acid typically involves the borylation of 4-bromoindole. One common method is the transition-metal-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent and a rhodium catalyst . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods: Industrial production of this compound often employs similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-indole-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Oxidized or Reduced Indole Derivatives: Depending on the reaction conditions.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-1H-indole-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in organic synthesis.

Properties

Molecular Formula

C8H7BBrNO2

Molecular Weight

239.86 g/mol

IUPAC Name

(4-bromo-1H-indol-2-yl)boronic acid

InChI

InChI=1S/C8H7BBrNO2/c10-6-2-1-3-7-5(6)4-8(11-7)9(12)13/h1-4,11-13H

InChI Key

VMOZCNGZZJMSBL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1)C=CC=C2Br)(O)O

Origin of Product

United States

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